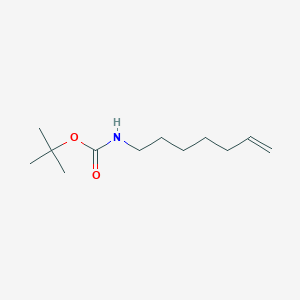![molecular formula C8H10Cl2FN3 B1390225 [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride CAS No. 1216862-84-8](/img/structure/B1390225.png)
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Übersicht
Beschreibung
“[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the empirical formula C8H10Cl2FN3. It has a molecular weight of 238.09 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H . This indicates that the compound contains a benzimidazole ring with a fluorine atom at the 5th position and a methylamine group attached to the 2nd position of the benzimidazole ring .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s InChI key is BNAYMHMLRWAORU-UHFFFAOYSA-N .Safety and Hazards
Zukünftige Richtungen
The future directions for “[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Benzimidazole derivatives are being extensively studied for their potential therapeutic applications . As more research is conducted, we can expect to gain a better understanding of these compounds and their potential uses.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit potent antibacterial activities , suggesting that this compound may also target bacterial cells.
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on its potential antibacterial activity , it may lead to the death of bacterial cells or inhibit their growth.
Biochemische Analyse
Biochemical Properties
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind to DNA grooves, which can affect DNA replication and transcription processes . Additionally, this compound may interact with specific enzymes involved in metabolic pathways, altering their catalytic activity and impacting overall cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has demonstrated cytotoxic activities, leading to cell death . It can also modulate signaling pathways that regulate cell proliferation, differentiation, and apoptosis, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression . The compound’s interaction with DNA can result in the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained cytotoxic effects, impacting cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level results in a marked increase in cytotoxicity and other adverse outcomes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA replication and repair . These interactions can lead to alterations in cellular metabolism and energy production, impacting overall cell function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can influence its overall efficacy and toxicity in experimental models .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA and influences gene expression . The subcellular localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3.2ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAYMHMLRWAORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


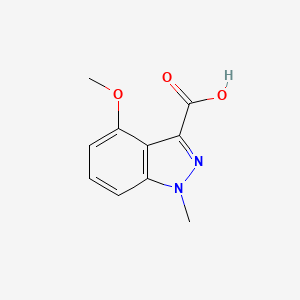
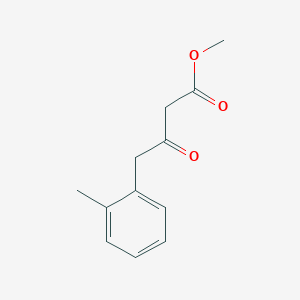

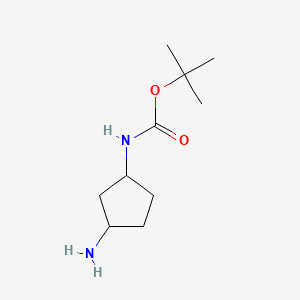
![Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B1390149.png)
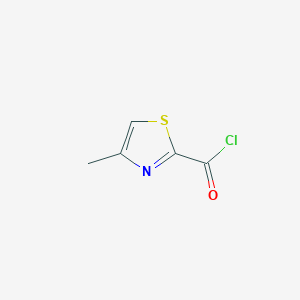
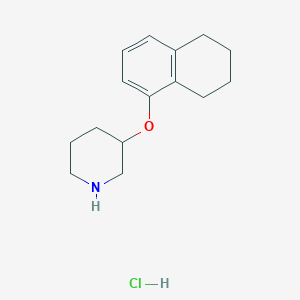
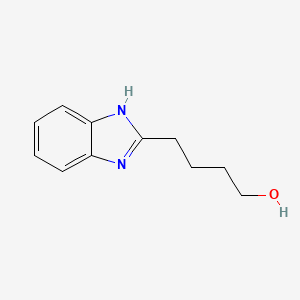



![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
